molecular formula C10H16O4 B593587 5-O-Ethylcleroindicin D CAS No. 488138-32-5

5-O-Ethylcleroindicin D

Cat. No.: B593587
CAS No.: 488138-32-5
M. Wt: 200.234
InChI Key: ZAEAITRXNOLOMQ-GUBZILKMSA-N
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Description

5-O-Ethylcleroindicin D is a natural product derived from the plant genus Clerodendrum. It is a perhydrobenzofuran derivative with the molecular formula C10H16O4 and a molecular weight of 200.234 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Ethylcleroindicin D typically involves the extraction from the aerial parts of Clerodendrum bungei. The compound is isolated using chromatographic techniques and its structure is elucidated through spectral and chemical evidence .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions: 5-O-Ethylcleroindicin D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

5-O-Ethylcleroindicin D has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 5-O-Ethylcleroindicin D is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique ethoxy group at the 5-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other related compounds and contributes to its specific applications in research.

Properties

CAS No.

488138-32-5

Molecular Formula

C10H16O4

Molecular Weight

200.234

IUPAC Name

(3aS,4S,7aS)-4-ethoxy-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one

InChI

InChI=1S/C10H16O4/c1-2-13-8-5-7(11)6-9-10(8,12)3-4-14-9/h8-9,12H,2-6H2,1H3/t8-,9-,10-/m0/s1

InChI Key

ZAEAITRXNOLOMQ-GUBZILKMSA-N

SMILES

CCOC1CC(=O)CC2C1(CCO2)O

Appearance

Oil

Origin of Product

United States

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